molecular formula C12H15N3 B3045124 2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine CAS No. 1020706-52-8

2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine

Cat. No.: B3045124
CAS No.: 1020706-52-8
M. Wt: 201.27
InChI Key: APLDDNDHAFFMHO-UHFFFAOYSA-N
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Description

2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine is a compound belonging to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylene diamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Catalysts and co-solvents may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine is unique due to its specific pyrazole ring structure and the presence of the 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1020706-52-8

Molecular Formula

C12H15N3

Molecular Weight

201.27

IUPAC Name

2-[3-(4-methylphenyl)pyrazol-1-yl]ethanamine

InChI

InChI=1S/C12H15N3/c1-10-2-4-11(5-3-10)12-6-8-15(14-12)9-7-13/h2-6,8H,7,9,13H2,1H3

InChI Key

APLDDNDHAFFMHO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C=C2)CCN

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2)CCN

Origin of Product

United States

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